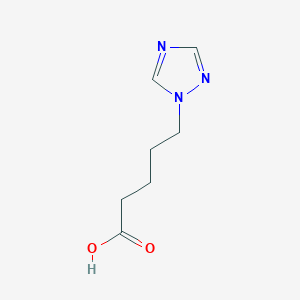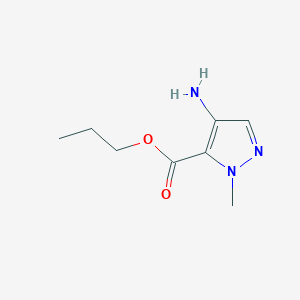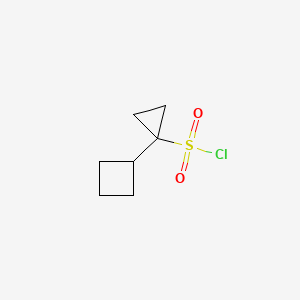
1-Cyclobutylcyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylcyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C_7H_12ClO_2S. It is a sulfonyl chloride derivative, characterized by its unique structure that includes a cyclobutyl group attached to a cyclopropane ring, with a sulfonyl chloride functional group. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylcyclopropane-1-sulfonyl chloride can be synthesized through several methods, including:
Halogenation of Cyclopropane Derivatives: One common method involves the halogenation of cyclopropane derivatives followed by subsequent reactions to introduce the sulfonyl chloride group.
Sulfonylation Reactions: Another approach is the sulfonylation of cyclopropane derivatives using reagents like thionyl chloride (SOCl_2) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylcyclopropane-1-sulfonyl chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or other reduced forms.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, typically under mild to moderate reaction conditions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.
Reduction Products: Sulfonic acids, sulfinic acids, and other reduced forms.
Substitution Products: Amides, esters, thioethers, and other substituted derivatives.
Scientific Research Applications
1-Cyclobutylcyclopropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into other molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 1-cyclobutylcyclopropane-1-sulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming products through substitution, oxidation, and reduction processes.
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles, leading to the formation of various substituted products.
Oxidation and Reduction Pathways: The compound can undergo oxidation and reduction reactions, involving different molecular pathways and intermediates.
Comparison with Similar Compounds
Methanesulfonyl chloride (CH_3ClO_2S)
Propanesulfonyl chloride (C_3H_7ClO_2S)
Butanesulfonyl chloride (C_4H_9ClO_2S)
Pentanesulfonyl chloride (C_5H_11ClO_2S)
Properties
Molecular Formula |
C7H11ClO2S |
|---|---|
Molecular Weight |
194.68 g/mol |
IUPAC Name |
1-cyclobutylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7(4-5-7)6-2-1-3-6/h6H,1-5H2 |
InChI Key |
ACFNRRRYBYQZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


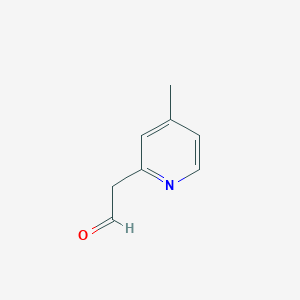
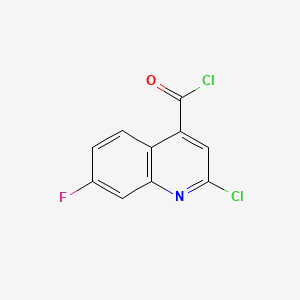
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
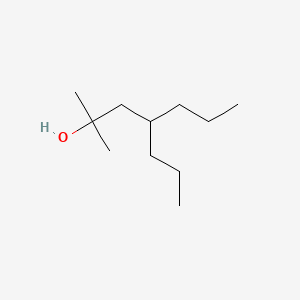
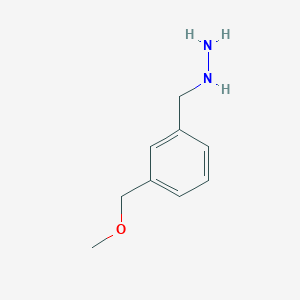
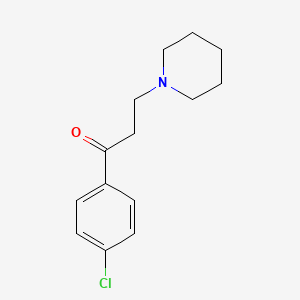

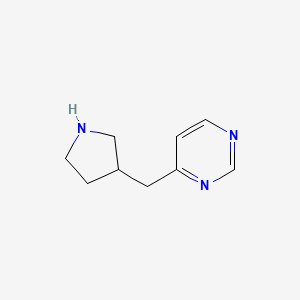
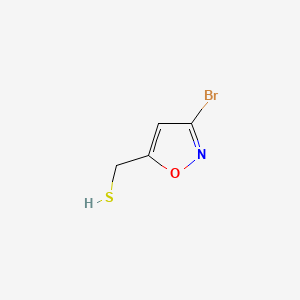
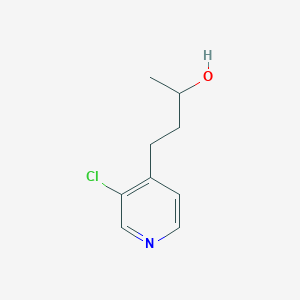
![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)
